5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine
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Overview
Description
5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in various fields of research .
Mechanism of Action
The mode of action of a compound generally involves its interaction with its targets, leading to changes in cellular processes. For pyrazolopyridines, the specific mode of action can vary depending on the exact structure of the compound and its targets .
Biochemical pathways affected by a compound are those in which the target proteins or enzymes of the compound are involved. The downstream effects would depend on the specific roles of these pathways in cellular processes .
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. The ADME properties of a compound can greatly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of action of a compound refers to the molecular and cellular effects brought about by its interaction with its targets. This could involve a wide range of effects, from changes in gene expression to alterations in cellular signaling pathways .
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. This can include factors such as pH, temperature, presence of other molecules, and so on .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-iodopyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with bases like potassium phosphate (K3PO4) in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-iodo-pyrazolo[3,4-b]pyridine
- 5-Chloro-7-iodo-pyrazolo[4,3-c]pyridine
- 5-Chloro-7-iodo-pyrazolo[3,4-c]pyridine
Uniqueness
5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the position of the chlorine and iodine atoms. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other pyrazolo[1,5-a]pyridine derivatives .
Properties
IUPAC Name |
5-chloro-7-iodopyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-3-6-1-2-10-11(6)7(9)4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLLAWODSXKVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(N2N=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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